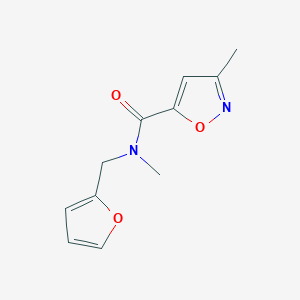
2-(dimethylamino)-N-(2,5-dimethylphenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(dimethylamino)-N-(2,5-dimethylphenyl)propanamide, commonly known as DMMDA, is a synthetic compound that belongs to the family of phenethylamines. It has been found to have potential applications in scientific research due to its unique structure and properties.
Wissenschaftliche Forschungsanwendungen
DMMDA has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been found to act as a selective serotonin receptor agonist, specifically targeting the 5-HT2A and 5-HT2C receptors. This makes DMMDA a valuable tool for studying the role of these receptors in various physiological and pathological processes.
Wirkmechanismus
DMMDA binds to the 5-HT2A and 5-HT2C receptors with high affinity, leading to the activation of downstream signaling pathways. This results in a variety of physiological and behavioral effects, including changes in mood, perception, and cognition. The exact mechanism of action of DMMDA is not fully understood, but it is thought to involve the modulation of neurotransmitter release and neuronal activity.
Biochemical and Physiological Effects
DMMDA has been found to produce a range of biochemical and physiological effects in animal models and in vitro systems. These include changes in neurotransmitter release, alterations in neuronal activity, and modulation of gene expression. DMMDA has also been shown to induce behavioral effects such as hyperactivity, stereotypy, and changes in locomotor activity.
Vorteile Und Einschränkungen Für Laborexperimente
DMMDA has several advantages for use in scientific research. It is a highly selective agonist for the 5-HT2A and 5-HT2C receptors, allowing for precise manipulation of these receptors in experimental systems. It also has a relatively long half-life, which makes it useful for studying the long-term effects of receptor activation. However, DMMDA has some limitations as well. It is not water-soluble, which can make it difficult to administer in certain experimental settings. Additionally, its effects can be highly variable depending on the dose and route of administration.
Zukünftige Richtungen
There are several potential future directions for research on DMMDA. One area of interest is the role of the 5-HT2A and 5-HT2C receptors in various neuropsychiatric disorders, such as depression, anxiety, and schizophrenia. DMMDA could be used as a tool to investigate the underlying mechanisms of these disorders and to develop new treatments. Another potential direction is the development of new DMMDA analogs with improved pharmacokinetic and pharmacodynamic properties. These analogs could have applications in both scientific research and clinical settings.
Conclusion
In conclusion, DMMDA is a synthetic compound with potential applications in scientific research. It has a unique structure and properties that make it a valuable tool for studying the role of the 5-HT2A and 5-HT2C receptors in various physiological and pathological processes. While it has some limitations, DMMDA has several advantages for use in experimental systems. Future research on DMMDA could lead to a better understanding of neuropsychiatric disorders and the development of new treatments.
Synthesemethoden
DMMDA can be synthesized through a multi-step process starting from commercially available precursors. The first step involves the preparation of 2,5-dimethylphenylacetic acid, which is then converted to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with dimethylamine to produce DMMDA. The overall yield of this process is around 40%, making it a viable method for producing DMMDA in the laboratory.
Eigenschaften
IUPAC Name |
2-(dimethylamino)-N-(2,5-dimethylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-9-6-7-10(2)12(8-9)14-13(16)11(3)15(4)5/h6-8,11H,1-5H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNOVONBBQFIFBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C(C)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-[1-(4-Fluorophenyl)ethyl]piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7516116.png)
![5-Methyl-3-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole](/img/structure/B7516131.png)
![N-[2-[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyrrolidin-1-yl]acetyl]-2-phenylacetamide](/img/structure/B7516142.png)
![2-[2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethyl]phthalazin-1-one](/img/structure/B7516144.png)


![9-Methyl-2-[(2-methylphenoxy)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7516157.png)
![Cyclohex-3-en-1-yl-[4-(thiophen-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7516163.png)




